
芦荟素 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. 它是主要存在于芦荟叶分泌物中的黄褐色化合物。 芦荟大黄素传统上因其泻药特性而被使用,并以其苦味而闻名 .
科学研究应用
芦荟大黄素具有广泛的科学研究应用:
化学: 芦荟大黄素被用作分析化学中的标准化合物,用于定量植物提取物中的蒽醌。
生物学: 它因其潜在的抗炎、抗菌和抗氧化特性而被研究。
医药: 芦荟大黄素因其潜在的抗癌特性及其在促进伤口愈合中的作用而被研究。
作用机制
芦荟大黄素通过各种分子靶点和途径发挥作用:
泻药作用: 芦荟大黄素通过增加肠道中的水分含量并促进蠕动来刺激排便。
抗炎作用: 它抑制活化 B 细胞的核因子 κ 轻链增强子 (NF-κB) 途径,从而减少炎症。
生化分析
Biochemical Properties
Aloin B interacts with various enzymes, proteins, and other biomolecules. It is part of the phytochemical profile of Aloe extracts . The interactions of Aloin B with these biomolecules contribute to its bioactive properties, including its anti-inflammatory, antimicrobial, and antioxidant effects .
Cellular Effects
Aloin B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties, in particular, play a crucial role in protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, Aloin B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions enable Aloin B to exert its bioactive properties, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aloin B change over time. Information on Aloin B’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These studies provide valuable insights into the temporal dynamics of Aloin B’s effects .
Dosage Effects in Animal Models
The effects of Aloin B vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the dosage-dependent effects of Aloin B .
Metabolic Pathways
Aloin B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . These interactions contribute to Aloin B’s role in cellular metabolism .
Transport and Distribution
Aloin B is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation . Understanding these processes is crucial for understanding how Aloin B exerts its effects .
Subcellular Localization
The subcellular localization of Aloin B affects its activity or function . Targeting signals or post-translational modifications can direct Aloin B to specific compartments or organelles . These processes are crucial for understanding the subcellular dynamics of Aloin B .
准备方法
合成路线和反应条件: 芦荟大黄素可以通过一系列步骤从芦荟叶中提取,这些步骤包括收集黄色乳胶,然后进行纯化过程。 乳胶通常通过切开叶子并让分泌物流出而收集。 然后将这种分泌物干燥以获得粗提物,然后使用乙醇或甲醇等溶剂进一步纯化 .
工业生产方法: 在工业环境中,芦荟大黄素使用高效液相色谱 (HPLC) 技术提取。 该过程涉及使用磷酸盐缓冲盐水 (pH 3) 作为提取溶剂,然后使用 Zorbax Eclipse AAA 柱在 35°C 下分离。 水和乙腈以 0.9 mL/min 的流速用作流动相 .
化学反应分析
反应类型: 芦荟大黄素会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 芦荟大黄素可以使用像高锰酸钾或过氧化氢这样的试剂在酸性条件下被氧化。
还原: 芦荟大黄素的还原可以使用硼氢化钠或氢化铝锂来实现。
取代: 芦荟大黄素可以在碱性条件下与胺或硫醇等亲核试剂发生取代反应。
主要形成的产物:
氧化: 芦荟大黄素的氧化通常会导致形成芦荟大黄素。
还原: 芦荟大黄素的还原会导致形成还原蒽醌衍生物。
相似化合物的比较
芦荟大黄素经常与其他蒽醌类化合物进行比较,例如芦荟大黄素、芦荟素和大黄素:
芦荟大黄素: 与芦荟大黄素类似,芦荟大黄素具有泻药和抗癌特性,但其诱导凋亡的效力更强。
芦荟素: 芦荟素以其美白皮肤的特性而闻名,并被用于化妆品配方。
芦荟大黄素因其泻药、抗炎和抗癌特性的独特组合而脱颖而出,使其成为各种研究和工业领域的通用化合物。
属性
CAS 编号 |
8015-61-0 |
|---|---|
分子式 |
C21H22O9 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |
InChI 键 |
AFHJQYHRLPMKHU-GCLVLASRSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
手性 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
外观 |
Yellow powder |
熔点 |
148 °C; 70 - 80 °C (monohydrate) |
Key on ui other cas no. |
8015-61-0 5133-19-7 |
物理描述 |
Solid |
Pictograms |
Irritant |
同义词 |
alloin aloin aloin A aloin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


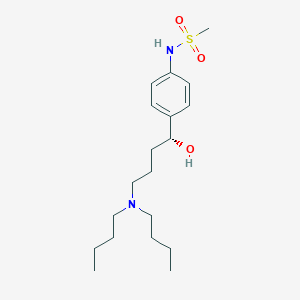
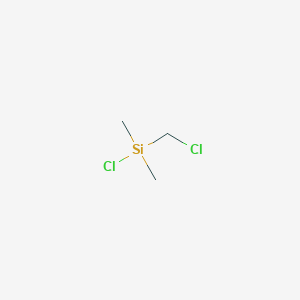


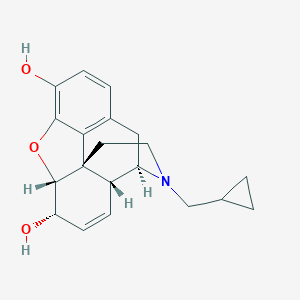
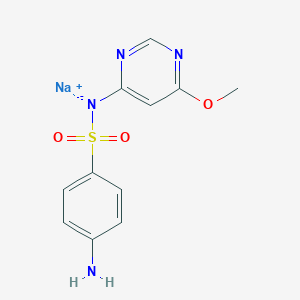

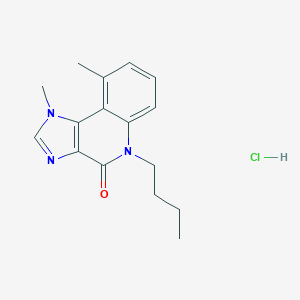


![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)



